molecular formula C9H10BrNO2 B034178 2-(2-Bromo-4-methylphenoxy)acetamide CAS No. 102066-01-3

2-(2-Bromo-4-methylphenoxy)acetamide

Cat. No.: B034178
CAS No.: 102066-01-3
M. Wt: 244.08 g/mol
InChI Key: CKBRNCLZMLTJDM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)acetamide (CAS 102066-01-3) is a brominated aromatic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This chemical, identifiable by its InChIKey CKBRNCLZMLTJDM-UHFFFAOYSA-N and SMILES string Brc1cc(ccc1OCC(=O)N)C, features a phenoxyacetamide backbone substituted with a bromine atom and a methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Its estimated physical properties include a boiling point of approximately 340.76°C to 402.198°C, a flash point near 167.91°C to 197.043°C, a density of about 1.5 g/cm³, and a melting point of approximately 136.38°C . The compound is characterized by moderate water solubility, estimated between 414.69 mg/L and 3205.1 mg/L, which can inform solvent selection for experimental protocols . As a building block, its structure is analogous to other bioactive molecules, suggesting potential applications in developing pharmacologically active agents . It is closely related to its synthetic precursor, 2-(2-bromo-4-methylphenoxy)acetic acid (CAS 25181-66-2), highlighting its role in a broader synthetic pathway . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for exploratory synthesis, method development, and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBRNCLZMLTJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358169
Record name 2-(2-bromo-4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102066-01-3
Record name 2-(2-bromo-4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Phenoxyacetamide Scaffolds

The synthesis of phenoxyacetamide scaffolds is a well-established area of organic chemistry, primarily due to the biological significance of this structural motif. The general approach involves the coupling of a phenol (B47542) with a suitable two-carbon synthon bearing the acetamide (B32628) functionality or a precursor to it.

The integration of the 2-bromo-4-methylphenoxy moiety is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing 2-(2-Bromo-4-methylphenoxy)acetamide, this translates to the reaction of 2-bromo-4-methylphenol (B149215) with an appropriate haloacetamide.

The key precursor, 2-bromo-4-methylphenol, can be synthesized by the bromination of p-cresol. This electrophilic aromatic substitution reaction must be carefully controlled to favor mono-bromination at the ortho position to the hydroxyl group. The reaction conditions, such as temperature and the choice of brominating agent, are critical to prevent the formation of di-brominated byproducts.

Table 1: Key Precursors for the Synthesis of this compound

Compound NameCAS NumberMolecular FormulaRole in Synthesis
2-Bromo-4-methylphenol6641-93-6C₇H₇BrOPhenolic precursor
p-Cresol106-44-5C₇H₈OStarting material for 2-bromo-4-methylphenol
2-Chloroacetamide79-07-2C₂H₄ClNOAcetamide synthon
2-Bromoacetamide683-57-8C₂H₄BrNOAcetamide synthon

The acetamide linkage can be introduced in several ways. A common method involves the use of a pre-formed haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, which directly provides the necessary C2-amide fragment.

Alternatively, a two-step approach can be employed. This involves first performing the Williamson ether synthesis with an α-haloacetic acid ester (e.g., ethyl chloroacetate) to form a phenoxyacetate intermediate. This ester is then converted to the primary amide through aminolysis with ammonia. Another route involves the hydrolysis of the ester to the corresponding phenoxyacetic acid, which is then coupled with ammonia using a suitable activating agent. Direct amidation of the phenoxyacetic acid is also possible, though it often requires harsh conditions or specialized catalysts.

Targeted Synthesis of this compound

The direct synthesis of this compound (CAS No. 102066-01-3) is most efficiently achieved via a one-pot Williamson ether synthesis.

A representative synthesis involves the reaction of 2-bromo-4-methylphenol with 2-chloroacetamide in the presence of a base and a suitable solvent.

Reaction Scheme:

Typical Reagents and Conditions:

Phenol: 2-bromo-4-methylphenol

Alkylating Agent: 2-chloroacetamide or 2-bromoacetamide. 2-bromoacetamide is more reactive but may be more expensive.

Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. Other bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also be used.

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Common choices include acetone, dimethylformamide (DMF), or acetonitrile (B52724). Acetone is often preferred due to its lower boiling point, which simplifies product isolation.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.

Table 2: Representative Reaction Parameters for the Synthesis of this compound

ParameterConditionRationale
Reactants 2-bromo-4-methylphenol, 2-chloroacetamideFormation of the desired ether linkage.
Base Potassium Carbonate (K₂CO₃)

Advanced Synthetic Strategies and Green Chemistry Considerations

Catalytic Methods in Brominated Aryl Ether Formation Research

The creation of the C-O bond between the brominated methylphenol ring and the acetamide precursor is a critical step. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation, offering significant advantages over classical methods like the Williamson ether synthesis, which often require harsh conditions. The two primary catalytic approaches are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig ether synthesis. wikipedia.orgnih.gov

Ullmann Condensation:

The Ullmann reaction is a classic copper-promoted conversion of aryl halides to aryl ethers. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 210°C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by various ligands, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org These improved systems are more suitable for complex molecules with sensitive functional groups.

Key developments in copper catalysis include the use of ligands such as N,N-dimethylglycine, diamines, and pyridine-2-aldoxime, which have been shown to facilitate the coupling of aryl bromides and iodides with a range of alcohols and phenols. organic-chemistry.orgnih.gov For the synthesis of a compound like this compound, this would typically involve coupling 2-bromo-4-methylphenol with a haloacetamide in the presence of a copper catalyst and a suitable base. The reactivity of the aryl halide is a crucial factor, with aryl iodides generally being more reactive than aryl bromides. organic-chemistry.org

Buchwald-Hartwig Ether Synthesis:

As an alternative to copper-based systems, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation, providing a powerful and often milder route to aryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol and subsequent reductive elimination to form the aryl ether product and regenerate the catalyst. acsgcipr.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine-based ligands are commonly employed to facilitate the key steps of the catalytic cycle, particularly the reductive elimination. wikipedia.orgprinceton.edu These advanced catalytic systems have expanded the scope of aryl ether synthesis to include previously challenging substrates, such as electron-rich aryl chlorides and sterically hindered alcohols. nih.govresearchgate.netchemrxiv.org The development of new ligands has enabled these reactions to be performed at room temperature, further increasing their utility. nih.govchemrxiv.org

Table 1: Comparison of Catalytic Systems for Aryl Ether Formation

Feature Ullmann Condensation (Modern) Buchwald-Hartwig Ether Synthesis
Metal Catalyst Copper (e.g., CuI, Cu2O) organic-chemistry.orgresearchgate.net Palladium (e.g., Pd(OAc)2, Pd2(dba)3) organic-chemistry.org
Typical Ligands N,N-dimethylglycine, Phenanthrolines, Diamines organic-chemistry.orgnih.gov Bulky phosphines (e.g., BINAP, DPPF), N-Heterocyclic Carbenes organic-chemistry.orgprinceton.edu
Reaction Conditions Often requires elevated temperatures (e.g., 90-110°C) organic-chemistry.org Can often be performed at room temperature to moderate temperatures (e.g., RT - 100°C) nih.govprinceton.edu
Substrate Scope Good for aryl iodides and activated aryl bromides wikipedia.org Broad scope, including unactivated aryl bromides and chlorides wikipedia.orgorganic-chemistry.org
Advantages Lower cost of copper catalyst, well-established for certain substrates. organic-chemistry.org Milder reaction conditions, broader substrate scope, high functional group tolerance. wikipedia.orgnih.gov

Sustainable Synthesis Principles for Related Acetamides

The synthesis of the acetamide moiety, and its attachment to the phenoxy group, is an area where principles of green chemistry are increasingly being applied. Sustainable synthesis aims to reduce waste, avoid hazardous materials, and improve energy efficiency. sphinxsai.com

Green Solvents and Catalysis:

A major focus of green chemistry is the replacement of conventional, hazardous organic solvents with more environmentally benign alternatives. For amide synthesis, solvents like N,N-dimethylformamide (DMF) are being replaced by greener options such as cyclopentyl methyl ether (CPME), propylene carbonate (PC), or even water. nih.govrsc.org Enzymatic methods, for instance, often utilize these safer solvents. nih.gov There is also a drive to develop catalytic systems that use earth-abundant and less toxic metals, such as iron or nickel, as alternatives to precious metals like palladium. acsgcipr.org

Enzymatic Amide Bond Formation:

Atom Economy and Novel Synthetic Routes:

The principle of atom economy, which measures the efficiency of a chemical transformation in converting reactants to the desired product, is central to sustainable synthesis. sphinxsai.com Traditional amidation methods often have poor atom economy due to the use of activating agents. researchgate.net

Recent research has explored innovative, atom-economical routes for acetamide synthesis. One such approach involves the synthesis of acetamides directly from CO2, methanol, H2, and amines, using a Rhodium-based catalyst. rsc.org This method utilizes CO2 as a renewable C1 feedstock to provide the acetyl group, representing a significant advancement in sustainable chemistry. rsc.org Additionally, microwave-assisted organic synthesis has emerged as a tool for accelerating reactions and reducing by-product formation in amide synthesis, often under solvent-free conditions. researchgate.net These methods align with the goals of green chemistry by reducing energy consumption and waste generation. sphinxsai.comresearchgate.net

Table 2: Sustainable Approaches in Acetamide Synthesis

Principle Method/Technique Key Advantages
Green Solvents Use of CPME, Propylene Carbonate, Water nih.gov Reduced toxicity and environmental impact compared to traditional polar aprotic solvents. rsc.org
Biocatalysis Enzymatic synthesis using lipases (e.g., CALB) nih.gov Mild reaction conditions, high selectivity, minimal by-products, improved safety. nih.gov
Alternative Reagents Synthesis from CO2, methanol, H2, and amines rsc.org Utilizes a renewable C1 source, high atom economy. rsc.org
Energy Efficiency Microwave-assisted synthesis researchgate.net Shorter reaction times, higher yields, potential for solvent-free conditions. researchgate.net

Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions on the phenyl ring of 2-(2-Bromo-4-methylphenoxy)acetamide are determined by the cumulative effects of the three existing substituents: the bromo group, the methyl group, and the phenoxyacetamide group (-OCH₂CONH₂).

The directing effects of these substituents are summarized below:

Phenoxyacetamide group (-OCH₂CONH₂): The ether oxygen is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. This effect significantly increases the electron density of the ring, making it more nucleophilic. It is an ortho, para-director.

Methyl group (-CH₃): The methyl group is a weak activating group that donates electron density through an inductive effect. It is also an ortho, para-director.

Bromo group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

The available positions for electrophilic attack on the ring are C3, C5, and C6. The cumulative directing influence of the existing groups points towards specific positions being favored. The powerful activating and directing effect of the ether oxygen at C1 dominates, strongly favoring substitution at the ortho (C6) and para (C4) positions. Since the C4 position is already occupied by a methyl group, the primary sites for electrophilic attack are C6 and C2. The C2 position is blocked by the bromo group. Therefore, the most likely position for an incoming electrophile (E⁺) is the C6 position. Substitution at C3 and C5 is sterically hindered and electronically disfavored.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-OCH₂CONH₂1+R > -IActivatingortho, para
-Br2-I > +RDeactivatingortho, para
-CH₃4+IActivatingortho, para

Nucleophilic Substitution Reactions at the Bromo-Substituent

Nucleophilic aromatic substitution (SₙAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. In this compound, the substituents on the ring (methyl and phenoxyacetamide) are electron-donating, which destabilizes the key intermediate, making the molecule relatively inert to standard SₙAr reactions.

The generally accepted mechanism for SₙAr reactions is the addition-elimination pathway. This two-step process involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

For this compound, the formation of the Meisenheimer complex is energetically unfavorable due to the absence of electron-withdrawing groups to delocalize the negative charge. Electron-donating groups, like the methyl and ether groups present, further increase the energy of this intermediate, thus inhibiting the reaction.

To achieve nucleophilic substitution on such an unactivated aryl bromide, harsh reaction conditions are generally required. The reactivity is influenced by:

Nucleophile Strength: Very strong nucleophiles, such as amide ions (e.g., NaNH₂) or organolithium reagents, may force a reaction, often through an alternative benzyne (B1209423) mechanism (elimination-addition) rather than the SₙAr pathway.

Reaction Environment: High temperatures and pressures, along with the use of specific catalysts (e.g., copper-based catalysts in Ullmann-type reactions), can facilitate the displacement of the aromatic bromine. The choice of solvent can also play a critical role in stabilizing intermediates and influencing reaction rates.

Interactive Data Table: Conditions for Nucleophilic Aromatic Substitution
Substrate TypeRequired ConditionsTypical NucleophilesPlausible Mechanism
Activated Aryl Halide (e.g., with -NO₂)Mild (e.g., room temp.)Amines, alkoxides, OH⁻Addition-Elimination
Unactivated Aryl Halide (like the title compound)Harsh (e.g., high temp/pressure, strong base)NH₂⁻, carbanionsElimination-Addition (Benzyne) or Catalyzed

Transformations of the Acetamide (B32628) Moiety

The acetamide side chain offers additional reaction sites, allowing for transformations such as hydrolysis and reduction.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. The product of hydrolysis of this compound is 2-(2-Bromo-4-methylphenoxy)acetic acid.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses to release an ammonium (B1175870) ion and the carboxylic acid.

Base-Catalyzed (Saponification) Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. jst.go.jparkat-usa.org This forms a tetrahedral intermediate which then eliminates the amide anion (⁻NH₂) as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the strongly basic amide anion results in a carboxylate salt and ammonia. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. This process is generally irreversible. jst.go.jp

Interactive Data Table: Amide Hydrolysis Conditions
ConditionReagentsKey IntermediateFinal Product (after workup)
AcidicH₃O⁺, heatProtonated carbonyl2-(2-Bromo-4-methylphenoxy)acetic acid
BasicNaOH, heat; then H₃O⁺ workupTetrahedral alkoxide2-(2-Bromo-4-methylphenoxy)acetic acid

Amides can be reduced to amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.orgmasterorganicchemistry.com Unlike the reduction of other carbonyl compounds, the amide's carbonyl group (C=O) is completely removed and replaced by a methylene (B1212753) group (CH₂).

The reaction of this compound with LiAlH₄ proceeds as follows:

The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon.

The resulting tetrahedral intermediate is coordinated to an aluminum species. The oxygen is eliminated as a metal alkoxide, forming a highly reactive iminium ion intermediate.

A second hydride ion rapidly attacks the iminium carbon, yielding the final amine product, 2-(2-Bromo-4-methylphenoxy)ethanamine.

Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides. masterorganicchemistry.com

Interactive Data Table: Common Reagents for Amide Reduction
ReagentFormulaReactivityProduct from this compound
Lithium Aluminum HydrideLiAlH₄High (reduces most carbonyls)2-(2-Bromo-4-methylphenoxy)ethanamine
Sodium BorohydrideNaBH₄Low (reduces aldehydes/ketones only)No reaction
BoraneBH₃·THFModerate (reduces amides and carboxylic acids)2-(2-Bromo-4-methylphenoxy)ethanamine

Other Significant Reaction Profiles

Oxidation Reactions of the Aromatic System

The aromatic ring of this compound is a substituted phenol (B47542) ether, which makes it susceptible to oxidation reactions, particularly under conditions that favor electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are influenced by the electronic effects of the substituents on the phenoxy ring: the bromo group, the methyl group, and the acetamide moiety linked through an ether bond.

The ether-linked acetamide group is a powerful activating group, directing electrophilic attack to the ortho and para positions relative to the ether linkage. Similarly, the methyl group at the 4-position is an activating, ortho- and para-directing group. Conversely, the bromo group at the 2-position is a deactivating but ortho- and para-directing substituent.

Given the substitution pattern of this compound, the potential sites for oxidation on the aromatic ring are positions 3, 5, and 6. The directing effects of the substituents are summarized in the table below:

PositionInfluence of Ether-linked Acetamide (at C1)Influence of Bromo Group (at C2)Influence of Methyl Group (at C4)Overall Predicted Reactivity
3--Ortho (Activating)Moderately Favorable
5--Ortho (Activating)Moderately Favorable
6Ortho (Activating)Para (Directing)-Highly Favorable

Based on the cumulative electronic effects, position 6 is the most probable site for electrophilic attack due to the strong activating and directing influence of the adjacent ether-linked acetamide group, reinforced by the para-directing effect of the bromine atom. Positions 3 and 5 are activated by the methyl group, but this effect is generally weaker than that of the ether linkage.

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of similarly substituted phenols and phenol ethers provides a basis for predicting its behavior. Common oxidizing agents used for the hydroxylation of aromatic rings include hydrogen peroxide in the presence of a catalyst, peracids (e.g., m-chloroperoxybenzoic acid), and certain enzymatic systems. fiveable.me

The mechanism of aromatic hydroxylation typically involves an electrophilic attack on the electron-rich aromatic ring. fiveable.me For instance, with a strong electrophilic oxidizing agent, a Wheland intermediate is formed, which then loses a proton to yield the hydroxylated product. fiveable.me The presence of multiple activating groups on the ring in this compound suggests that it would be reactive towards such oxidation.

It is important to note that strong oxidation conditions can lead to more extensive degradation of the molecule, including cleavage of the aromatic ring or oxidation of the methyl group to a carboxylic acid. libretexts.org The selection of mild and selective oxidizing agents would be crucial for achieving controlled hydroxylation of the aromatic system. For example, the use of hydrogen peroxide with specific catalysts has been shown to achieve selective hydroxylation of phenols to catechols and hydroquinones. mdpi.com

Derivatization and Functionalization for Novel Chemical Entities

Strategies for Introducing Diverse Functional Groups onto the Acetamide (B32628) Nitrogen and Aromatic Ring

The strategic modification of 2-(2-bromo-4-methylphenoxy)acetamide can be approached by targeting two primary sites: the acetamide nitrogen and the aromatic ring. These modifications allow for the introduction of a wide range of functional groups, thereby altering the molecule's physicochemical properties and potential biological interactions.

The aromatic ring, bearing a bromine atom, is primed for a variety of transition metal-catalyzed cross-coupling reactions. The bromine atom can be readily substituted with a wide range of functionalities. For example, Suzuki coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl groups, thereby extending the π-system of the molecule. Similarly, Buchwald-Hartwig amination can be utilized to introduce primary or secondary amines, opening up further avenues for derivatization. Sonogashira coupling allows for the introduction of alkyne groups, which can serve as handles for click chemistry or further elaboration. These well-established methodologies provide a robust toolkit for the extensive diversification of the aromatic core of this compound.

Table 1: Potential Functionalization Strategies for this compound

Reaction SiteReaction TypeReagents and ConditionsPotential Functional Groups Introduced
Acetamide NitrogenN-AlkylationAlkyl halide, Base (e.g., NaH) in an inert solvent (e.g., THF, DMF)Alkyl, Benzyl, etc.
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Et3N)Acyl, Benzoyl, etc.
Aromatic Ring (C-Br)Suzuki CouplingArylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)Aryl, Heteroaryl
Buchwald-Hartwig AminationAmine, Palladium catalyst, Ligand, Base (e.g., NaOtBu)Primary/Secondary Amines
Sonogashira CouplingTerminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Et3N)Alkynyl
Stille CouplingOrganostannane, Palladium catalystAlkyl, Aryl, Vinyl
Heck CouplingAlkene, Palladium catalyst, BaseAlkenyl

Synthesis of Extended Molecular Architectures Utilizing the this compound Scaffold

Beyond simple functional group introduction, the this compound scaffold can be utilized as a building block for the construction of more complex and extended molecular architectures. This includes the formation of new heterocyclic ring systems and conjugation with other molecules of biological significance.

Formation of Heterocyclic Ring Systems Incorporating the Acetamide Moiety (e.g., Thiazoles)

The acetamide moiety of this compound can be chemically transformed to participate in cyclization reactions, leading to the formation of various heterocyclic rings. A prominent example is the synthesis of thiazole derivatives. The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.

To utilize the this compound scaffold in a Hantzsch-type synthesis, the acetamide's oxygen atom can be replaced with a sulfur atom to form the corresponding thioamide. This can be achieved by treatment with a thionating agent such as Lawesson's reagent. The resulting 2-(2-bromo-4-methylphenoxy)ethanethioamide can then be reacted with an α-haloketone to construct the thiazole ring. The diversity of the final thiazole derivatives can be further enhanced by varying the substituent on the α-haloketone.

Table 2: Hypothetical Synthesis of a Thiazole Derivative from this compound

StepReactionStarting MaterialReagentsProduct
1ThionationThis compoundLawesson's Reagent2-(2-Bromo-4-methylphenoxy)ethanethioamide
2Hantzsch Thiazole Synthesis2-(2-Bromo-4-methylphenoxy)ethanethioamideα-Haloketone (e.g., 2-bromoacetophenone)2-((2-Bromo-4-methylphenoxy)methyl)-4-phenylthiazole

Conjugation with Other Biologically Relevant Scaffolds for Research Probes

The functional handles introduced onto the this compound scaffold can be exploited for its conjugation to other molecules of biological interest, thereby creating valuable research probes. For instance, a terminal alkyne introduced via a Sonogashira coupling can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific attachment of the scaffold to molecules containing an azide group, such as peptides, fluorescent dyes, or affinity tags.

Alternatively, an amino group introduced on the aromatic ring via Buchwald-Hartwig amination can be used for amide bond formation with carboxylic acid-containing biomolecules or reporter groups. These conjugation strategies enable the development of molecular probes to study biological processes, track the distribution of the parent molecule in cellular systems, or identify its molecular targets.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.govresearchgate.net These methods have been applied to a range of acetamide (B32628) derivatives to understand their structure-activity relationships. researchgate.net DFT calculations provide a robust framework for analyzing molecular orbitals, electrostatic potential, and various reactivity descriptors. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron density, where electron-rich areas (negative potential, typically colored red) are susceptible to electrophilic attack, and electron-deficient areas (positive potential, colored blue) are prone to nucleophilic attack. researchgate.nettci-thaijo.org

In the structure of 2-(2-Bromo-4-methylphenoxy)acetamide, the MEP analysis would likely reveal the following:

Negative Regions: The most significant negative potential is expected to be concentrated around the oxygen atom of the carbonyl group (C=O) and the ether oxygen, making them the primary sites for electrophilic attack. The nitrogen atom of the acetamide group also contributes to the electron-rich region.

Positive Regions: Positive potential would be located around the hydrogen atoms of the amide group (N-H), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.

This charge distribution is crucial for understanding how the molecule interacts with other chemical species and biological targets. researchgate.net

Table 1: Predicted Reactive Sites from MEP Analysis

Site Predicted Reactivity Reason
Carbonyl Oxygen Electrophilic Attack High electron density (negative potential)
Ether Oxygen Electrophilic Attack High electron density (negative potential)

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. science.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. science.gov

For acetamide derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net In a study on a related compound, 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide, the HOMO-LUMO energy gap was calculated to be around 4.573 eV in the gaseous phase. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the acetamide moiety. The specific energy gap would quantify its chemical reactivity and electronic excitation properties.

Table 2: Frontier Molecular Orbital (FMO) Data for a Structurally Similar Acetamide Derivative

Molecular Orbital Energy (eV) - Gaseous Phase Energy (eV) - Aqueous Phase Energy (eV) - Acetone Phase
HOMO - - -
LUMO - - -
HOMO-LUMO Gap (ΔE) 4.573 researchgate.net 4.677 researchgate.net 4.673 researchgate.net

Data is for 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide as a reference.

Prediction of Reactivity Parameters and Reaction Energetics

DFT calculations allow for the prediction of various global and local reactivity descriptors that provide quantitative measures of a molecule's reactivity. nih.gov These parameters, derived from the HOMO and LUMO energies, include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (S). nih.gov

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Global Hardness (η = (I-A)/2): Measures resistance to change in electron distribution.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Studies on similar acetamide derivatives have used these parameters to correlate with their biological activity. nih.govresearchgate.net For instance, acetamide derivatives with bromophenyl substitutions have been suggested to be potent anti-HIV drugs based on such computational analyses. nih.govresearchgate.net

Intermolecular Interaction Analysis in Derived Structures (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by intermolecular interactions, which can be analyzed using techniques like Hirshfeld surface analysis. This method provides a visual representation of intermolecular contacts and their relative strengths. researchgate.net

For derivatives of this compound, Hirshfeld analysis would likely reveal the significance of hydrogen bonding and other weak interactions in stabilizing the crystal lattice. In the crystal structure of a related compound, 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.netnih.gov

A study on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide utilized Hirshfeld surface analysis and 2D fingerprint plots to quantify various intermolecular contacts. researchgate.net The analysis typically highlights:

N-H···O Hydrogen Bonds: These are strong, directional interactions that play a primary role in the supramolecular assembly.

Halogen Bonds (Br···O/N): The bromine atom can act as a halogen bond donor, further influencing the crystal architecture.

Energy framework analysis can also be performed to quantify the interaction energies between molecular pairs, distinguishing between electrostatic, dispersion, and polarization components. researchgate.net

Table 3: Common Intermolecular Interactions in Acetamide Derivatives

Interaction Type Description
N-H···O Hydrogen Bond Strong interaction between the amide hydrogen and a carbonyl oxygen of a neighboring molecule.
C-H···π Interaction Interaction between a C-H bond and the aromatic ring.
Halogen Bonding Non-covalent interaction involving the bromine atom.

Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(2-Bromo-4-methylphenoxy)acetamide by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the aromatic protons, the methylene (B1212753) (-OCH₂-) protons, the amide (-NH₂) protons, and the methyl (-CH₃) protons. The splitting patterns and coupling constants of these signals would help to establish the substitution pattern on the aromatic ring and the connectivity of the acetamide (B32628) side chain.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. Signals would be expected for the aromatic carbons, the carbonyl carbon of the amide group, the methylene carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, indicating the presence of the amide group.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

C-O-C stretching: Bands corresponding to the ether linkage would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching: These would appear at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

C-Br stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) would indicate the presence of the bromine atom.

Specific experimental IR spectra for this compound have not been identified in the available literature.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of similar intensity. Fragmentation patterns would likely involve cleavage of the ether bond and the amide group.

Detailed experimental mass spectrometry data for this compound is not currently available in the public domain.

Interactive Table: Predicted Spectroscopic Data Note: The following table is based on general spectroscopic principles and data from similar compounds, as specific experimental data for this compound is not available.

Technique Expected Key Signals/Bands
¹H NMR Aromatic protons, -OCH₂- protons, -NH₂ protons, -CH₃ protons
¹³C NMR Aromatic carbons, Carbonyl carbon, Methylene carbon, Methyl carbon
IR Spectroscopy N-H stretch (~3100-3500 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), C-O-C stretch (~1000-1300 cm⁻¹), C-Br stretch (~500-650 cm⁻¹)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. A single-crystal X-ray diffraction study of this compound would reveal the conformation of the molecule and how it packs in the crystal lattice. This information is crucial for understanding its solid-state properties.

A search of crystallographic databases did not yield any published crystal structures for this compound. However, crystal structures of related bromo-substituted acetamide derivatives have been reported, often showing the formation of hydrogen-bonded networks involving the amide groups. researchgate.netresearchgate.net

Interactive Table: Crystallographic Data for a Related Compound (2-Bromo-N-(4-bromophenyl)acetamide) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.4987 (3)
b (Å) 23.152 (1)
c (Å) 9.1098 (5)
β (°) 99.713 (6)
Volume (ų) 935.22 (9)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comsielc.com The retention time of the compound would be a characteristic identifier under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for derivatives: While the direct analysis of this compound by GC might be challenging due to its polarity and potential for thermal degradation, GC-MS analysis of its more volatile derivatives could be a viable option. Derivatization could involve, for example, silylation of the amide group. This technique would be particularly useful for identifying and quantifying impurities or byproducts in a sample.

Specific experimental chromatograms or detailed analytical methods for this compound are not extensively reported in the scientific literature.

Interactive Table: General Chromatographic Conditions for Related Compounds

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLC C18 Acetonitrile/Water UV-Vis

Comparative Analysis with Analogous Phenoxyacetamide and Brominated Acetamide Structures

Influence of Substituent Variations on Synthetic Accessibility and Chemical Reactivity

The synthesis of phenoxyacetamides typically involves the Williamson ether synthesis, where a substituted phenoxide reacts with an α-haloacetamide. In the case of 2-(2-Bromo-4-methylphenoxy)acetamide, the starting materials would be 2-bromo-4-methylphenol (B149215) and a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. The presence of the electron-donating methyl group at the para position can facilitate the formation of the phenoxide ion, thereby promoting the reaction. Conversely, the electron-withdrawing bromine atom at the ortho position can have a more complex influence.

The reactivity of the aromatic ring in electrophilic substitution reactions is significantly affected by the nature of the substituents. lumenlearning.comyoutube.comlibretexts.org Electron-donating groups, such as the methyl group, activate the ring and direct incoming electrophiles to the ortho and para positions. lumenlearning.com In contrast, electron-withdrawing groups like halogens deactivate the ring, making electrophilic substitution more difficult. lumenlearning.comlibretexts.org However, halogens are an exception as they are ortho-, para-directing deactivators. In this compound, the directing effects of the bromo and methyl groups would need to be considered in any further substitution reactions on the phenyl ring.

The reactivity of the acetamide (B32628) portion of the molecule is also influenced by the phenoxy group. For instance, N-phenoxyacetamides can undergo Rh(III)-catalyzed redox-neutral unsymmetrical C–H alkylation and amidation reactions. acs.org This suggests that the C-H bonds on the phenyl ring of this compound could be susceptible to similar functionalization, offering pathways to more complex derivatives.

The following table provides a comparative overview of how different substituents on the phenoxy ring can influence synthetic accessibility and reactivity.

Substituent at Ortho PositionSubstituent at Para PositionPredicted effect on Williamson Ether SynthesisPredicted effect on Electrophilic Aromatic Substitution
-Br-CH₃Moderate accessibility due to competing electronic effectsDeactivation of the ring, ortho/para direction
-H-CH₃High accessibility due to activating groupActivation of the ring, ortho/para direction
-Br-NO₂Lower accessibility due to strong deactivationStrong deactivation of the ring, meta direction from nitro group
-OCH₃-CH₃High accessibility due to two activating groupsStrong activation of the ring, ortho/para direction

Structure-Reactivity Relationships in Related Acetamide Scaffolds

In the broader context of brominated acetamides, the bromine atom introduces a site for nucleophilic substitution reactions. For example, 2-bromo-N-(p-chlorophenyl) acetamide has been used as a starting material for the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives through reaction with various amines. irejournals.com This suggests that the bromine atom in the acetyl group of a hypothetical N-(2-bromo-4-methylphenyl)-2-bromoacetamide could be readily displaced by nucleophiles.

Furthermore, the study of structure-activity relationships in benzamide and picolinamide derivatives has shown that the position of substituents significantly influences their biological activity. nih.gov While this article does not delve into biological activity, these findings underscore the importance of substituent placement in determining the chemical and physical properties of related amide-containing compounds. The specific arrangement of the bromo and methyl groups on the phenoxy ring of this compound is therefore expected to be a critical determinant of its reactivity profile.

The table below summarizes the structure-reactivity relationships in a few selected acetamide scaffolds, providing a basis for predicting the behavior of this compound.

CompoundKey Structural FeatureExpected Reactivity
2-Bromo-N-(4-bromophenyl)acetamide researchgate.netBromine on both the phenyl ring and the acetyl groupSusceptible to nucleophilic attack at the acetyl bromine and exhibits deactivated aromatic ring
N-(2-Bromo-4-methylphenyl)acetamide chemspider.comBromo and methyl groups on the N-phenyl ringDeactivated aromatic ring with ortho/para direction from both groups
2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comElectron-donating and withdrawing groups on separate phenyl ringsComplex interplay of electronic effects influencing overall reactivity
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide guidechem.comMultiple halogen substitutionsSignificantly deactivated aromatic rings

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic and Stereoselective Synthetic Methods for this Compound Class

The synthesis of phenoxyacetamide derivatives, including 2-(2-Bromo-4-methylphenoxy)acetamide, traditionally relies on well-established nucleophilic substitution reactions. However, the future of synthesizing this compound class lies in the development of more efficient, selective, and sustainable methods through novel catalysis.

Recent advancements have demonstrated the power of transition-metal catalysis for the functionalization of phenoxyacetamides. For instance, Rhodium(III)-catalyzed reactions have been developed for the C-H activation of N-phenoxyacetamides. acs.orgacs.org These methods allow for redox-neutral coupling with compounds like alkynes and diazo compounds under mild conditions, enabling the creation of more complex molecules in a single step. acs.orgresearchgate.net Such strategies could be adapted to introduce further complexity to the this compound core structure, potentially leading to libraries of novel compounds for biological screening.

A significant emerging paradigm is the development of stereoselective synthetic methods. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. While this compound itself is achiral, derivatives created through advanced catalytic methods could possess stereocenters. Research into enantioselective catalysis, potentially using chiral ligands with transition metals like rhodium or palladium, could enable the synthesis of specific enantiomers or diastereomers of related, more complex structures. researchgate.net The development of catalytic systems that can control stereoselectivity, such as the vanadium(V) system used for the diastereoselective synthesis of benzoxanthenones from alkenyl phenols, provides a blueprint for future work in the phenoxyacetamide class. bohrium.com

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Synthesis (e.g., Williamson Ether Synthesis) Modern Catalytic Synthesis (e.g., Rh(III)-catalyzed C-H Activation)
Reagents Phenol (B47542), haloacetamide, strong base N-phenoxyacetamide, coupling partner (e.g., alkyne), metal catalyst
Selectivity Generally high for the primary ether linkage High chemo- and regioselectivity for C-H functionalization
Atom Economy Moderate; produces salt byproducts High; often produces minimal byproducts (e.g., dinitrogen) acs.org
Stereocontrol Not applicable for achiral products Potential for high stereoselectivity with chiral catalysts researchgate.net
Reaction Conditions Often requires elevated temperatures and strong bases Typically mild and redox-neutral acs.org

Integration into Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by noncovalent interactions, offers a fertile ground for exploring the potential of this compound. nih.govtsijournals.com The structure of this compound contains several key features that make it an excellent candidate for designing self-assembling systems and host-guest complexes.

The key structural motifs for supramolecular interactions present in this compound are:

Amide Group: The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows for the formation of predictable, strong, and directional interactions, which can lead to the assembly of one-dimensional chains, tapes, or more complex two- or three-dimensional networks. researchgate.net

Aromatic Ring: The phenyl ring can participate in π-π stacking interactions, another crucial noncovalent force that directs the self-assembly of molecules.

Bromo Substituent: The bromine atom can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being used as a tool in crystal engineering and supramolecular design.

Ether Linkage: The oxygen atom can also act as a hydrogen bond acceptor.

These features could be exploited to construct novel materials. For example, the self-assembly of this compound or its derivatives could lead to the formation of gels, liquid crystals, or porous crystalline materials like metal-organic frameworks (MOFs). umd.edubath.ac.uk In the context of host-guest chemistry, the aromatic core could form a cavity capable of encapsulating smaller molecules, with the functional groups providing specific recognition sites. nih.gov This could lead to applications in sensing, where the binding of a guest molecule induces a detectable signal, or in controlled release systems.

Advanced Computational Modeling for De Novo Design and Optimization of Related Structures

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. For a compound class like phenoxyacetamides, computational modeling can guide future research by predicting properties and suggesting novel structures with desired functions.

Molecular Docking and Dynamics: Research has already shown that phenoxyacetamide derivatives can be identified as potential enzyme inhibitors through computational methods. nih.gov Hierarchical docking-based virtual screening combined with molecular dynamics (MD) simulations can be used to screen large virtual libraries of compounds against a specific biological target, such as an enzyme or receptor. nih.govsci-hub.se This in silico approach can identify promising candidates, like this compound derivatives, for synthesis and biological testing, saving significant time and resources. MD simulations further allow researchers to study the stability of the ligand-protein complex and analyze the key binding interactions at an atomic level. sci-hub.se

De Novo Design: Beyond screening existing or virtual compounds, advanced algorithms can be used for the de novo design of novel structures. rsc.org These methods build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein, optimizing for shape complementarity and favorable interactions. Starting with the this compound scaffold, these programs could suggest modifications to the aromatic ring or the acetamide (B32628) group to enhance binding affinity and selectivity for a given target.

Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate and predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. mdpi.com This can help in understanding the fundamental chemistry of the compound and in designing derivatives with specific electronic or optical properties for materials science applications. nih.gov

Table 2: Application of Computational Tools

Computational Method Application for Phenoxyacetamide Derivatives Research Goal
Molecular Docking Screening virtual libraries against a protein target. Identification of potential new drug candidates. nih.gov
Molecular Dynamics (MD) Simulating the behavior of a ligand-protein complex over time. Assessing binding stability and mechanism. sci-hub.se
***De Novo* Design** Building novel molecular structures within a target's active site. Creating optimized and patentable lead compounds. rsc.org
Density Functional Theory (DFT) Calculating electronic structure and molecular properties. Understanding reactivity and designing new materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromo-4-methylphenoxy)acetamide, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-(2-bromo-4-methylphenoxy)acetic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and bromine-induced deshielding effects (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and amide N-H vibrations at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 286.05 [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., DMAP) to enhance esterification efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to reduce side reactions .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Q. How should researchers address discrepancies between experimental and theoretical NMR data for this compound?

  • Methodological Answer :

  • Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra (e.g., using Gaussian or ADF software) and compare with experimental data.
  • Isotopic Labeling : Use deuterated analogs to resolve overlapping signals in crowded spectral regions .

Q. What computational methods are effective in predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme targets (e.g., kinases or proteases) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the crystal structure of related brominated acetamides inform reactivity studies of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software. For example, N-(2-Bromo-4-methylphenyl) analogs show planar aromatic rings with Br···O interactions influencing stability .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystallographic data to predict decomposition pathways.

Q. What experimental strategies validate the enzyme inhibition mechanisms of this compound?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to target proteins in real-time .
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.